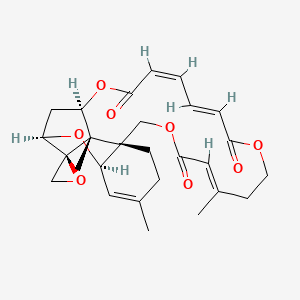

Verrucarin J

Description

This compound has been reported in Paramyrothecium roridum, Albifimbria verrucaria, and other organisms with data available.

This compound is a trichothecene. Trichothecenes are a very large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys. The most important structural features causing the biological activities of trichothecenes are: the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. They are produced on many different grains like wheat, oats or maize by various Fusarium species such as F. graminearum, F. sporotrichioides, F. poae and F. equiseti. Some molds that produce trichothecene mycotoxins, such as Stachybotrys chartarum, can grow in damp indoor environments and may contribute to health problems among building occupants. (L1948)

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O8/c1-17-8-10-26-15-32-24(30)13-18(2)9-11-31-22(28)6-4-5-7-23(29)35-19-14-21(34-20(26)12-17)27(16-33-27)25(19,26)3/h4-7,12-13,19-21H,8-11,14-16H2,1-3H3/b6-4+,7-5-,18-13+/t19-,20-,21-,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCGYHWSYNQVHU-GYDJLPFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3(CC1)COC(=O)C=C(CCOC(=O)C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(/CCOC(=O)/C=C/C=C\C(=O)O[C@H]4[C@]3([C@]5(CO5)[C@@H](C4)O2)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4643-58-7 | |

| Record name | Verrucarin J | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VERRUCARIN J | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62UBU5Q68G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Verrucarin J: An In-Depth Technical Guide to its Ribosomal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucarin J, a macrocyclic trichothecene mycotoxin, exerts its potent cytotoxic effects through the inhibition of protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound targets the eukaryotic ribosome. It delves into the specific binding interactions, the impact on the different phases of translation, and the key structural determinants of its activity. This document also compiles available quantitative data on its inhibitory concentrations and presents detailed experimental protocols for studying its mechanism of action, aiming to equip researchers with the necessary information to further investigate this compound and its potential therapeutic applications.

Introduction

This compound belongs to the trichothecene family of mycotoxins, which are secondary metabolites produced by various fungi, including species of Stachybotrys, Myrothecium, and Fusarium.[1][2] These compounds are notorious for their potent cytotoxicity, which stems from their ability to inhibit protein synthesis in eukaryotic cells.[1][3] Trichothecenes are broadly classified based on their chemical structure, and this compound is a macrocyclic trichothecene, characterized by a macrocyclic ester ring linking two positions of the core sesquiterpenoid structure.[4] This structural feature contributes to its high potency.[5] Understanding the precise mechanism of action of this compound on the ribosome is crucial for elucidating its toxicology and exploring its potential as a therapeutic agent, particularly in oncology.

Mechanism of Action on the Ribosome

The primary molecular target of this compound is the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. By binding to the ribosome, this compound disrupts the intricate process of translation, leading to cell cycle arrest and apoptosis.[3]

Binding Site and Interactions

This compound, like other trichothecenes, binds to the large ribosomal subunit (60S in eukaryotes).[5][6] Specifically, it targets the peptidyl transferase center (PTC), a highly conserved region within the ribosome responsible for catalyzing the formation of peptide bonds.[2][6]

Structural studies of the related macrocyclic trichothecene, Verrucarin A, bound to the Saccharomyces cerevisiae ribosome provide valuable insights into the binding mode of this class of compounds.[6][7] These studies reveal that the macrocyclic ring of Verrucarin A introduces additional contact points with the 25S rRNA compared to simpler trichothecenes.[6] Key interactions include:

-

Hydrogen Bonds: The macrocyclic ring can form new hydrogen bonds with ribosomal RNA bases. For Verrucarin A, hydrogen bonds are observed with A2401, G2403, and U2875 (yeast numbering).[6]

-

Hydrophobic and van der Waals Interactions: The complex structure of this compound allows for extensive nonpolar contacts with rRNA bases, contributing to its high-affinity binding.[6]

-

Key Structural Elements: The 12,13-epoxy group and the double bond between C9 and C10 of the trichothecene core are essential for toxicity and play a critical role in ribosome binding.[6]

The binding of this compound within the A-site of the PTC sterically hinders the accommodation of the aminoacyl-tRNA, thereby inhibiting peptide bond formation.[6]

Inhibition of Translation Stages

Trichothecenes can inhibit all three stages of protein synthesis: initiation, elongation, and termination.[8] The specific stage affected can depend on the substitution pattern of the trichothecene.[8] Macrocyclic trichothecenes like Verrucarin A have been shown to be potent inhibitors of translation initiation.[8][9] By binding to the PTC, this compound can prevent the proper assembly of the initiation complex and the binding of the initiator tRNA. The primary mechanism, however, is the potent inhibition of the peptidyl transferase activity, which is crucial for the elongation phase.[5] This blockade of peptide bond formation leads to a halt in the growing polypeptide chain.

Quantitative Data

Precise quantitative data for this compound's interaction with the ribosome is limited in the public domain. However, data from the closely related macrocyclic trichothecene, Verrucarin A, and comparative cytotoxicity studies provide valuable insights into its potency.

| Compound | Assay | Cell Line/System | IC50 Value | Reference |

| Verrucarin A | Cytotoxicity vs. DON | Vero cells | 125-250 times more toxic than DON | [7] |

| Verrucarin A | Relative Cytotoxicity | Vero cells | Relative IC50 = 0.004 - 0.008 (DON = 1) | [7] |

| Satratoxin G | Cytotoxicity | PC-12 neuronal cells | 10 - 25 ng/mL | [10] |

| Roridin L2 | Cytotoxicity | PC-12 neuronal cells | > 1000 ng/mL | [10] |

Experimental Protocols

The study of this compound's mechanism of action on ribosomes involves a variety of biochemical and structural biology techniques. The following are detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Principle: A cell-free extract (e.g., rabbit reticulocyte lysate or HeLa cell lysate) containing all the necessary components for translation is programmed with a reporter mRNA (e.g., luciferase). The amount of protein produced is quantified by measuring the reporter's activity. A decrease in reporter activity in the presence of the test compound indicates inhibition of translation.[11][12][13]

Protocol:

-

Preparation of Cell-Free Lysate:

-

Obtain commercially available rabbit reticulocyte lysate or prepare HeLa cell lysate according to established protocols.

-

-

Preparation of Reporter mRNA:

-

In vitro transcribe a capped and polyadenylated mRNA encoding a reporter protein (e.g., Firefly Luciferase) from a linearized DNA template using a commercially available kit.

-

Purify the mRNA and determine its concentration and integrity.

-

-

In Vitro Translation Reaction:

-

Set up reactions in nuclease-free microcentrifuge tubes or a 96-well plate on ice.

-

A typical 25 µL reaction mixture contains:

-

12.5 µL of cell-free lysate

-

1 µL of amino acid mixture (minus methionine)

-

1 µL of [³⁵S]-methionine (for radioactive detection) or a master mix for non-radioactive detection

-

1 µL of reporter mRNA (e.g., 50 ng/µL)

-

Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory). Include a solvent-only control.

-

Nuclease-free water to a final volume of 25 µL.

-

-

-

Incubation:

-

Incubate the reactions at 30°C for 60-90 minutes.

-

-

Quantification of Protein Synthesis:

-

Luciferase Assay: If using a luciferase reporter, add the appropriate luciferase substrate and measure the luminescence using a luminometer.

-

Radioactive Detection: If using [³⁵S]-methionine, spot a small aliquot of the reaction onto a filter paper, precipitate the proteins with trichloroacetic acid (TCA), wash, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

-

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful technique that provides a "snapshot" of all the ribosome positions on the transcriptome at a given moment.

Principle: Cells are treated with a translation elongation inhibitor to freeze ribosomes on the mRNAs. The cells are then lysed, and the lysate is treated with a nuclease to digest the mRNA regions not protected by the ribosomes. The resulting ribosome-protected fragments (RPFs) are isolated, converted to a cDNA library, and sequenced using next-generation sequencing. The sequencing reads are then mapped to a reference genome or transcriptome to reveal the locations of the ribosomes.[1][15][16]

Protocol:

-

Cell Culture and Treatment:

-

Grow cells to the desired confluency.

-

Treat the cells with this compound at the desired concentration and for the desired time. Include an untreated control.

-

Add a translation elongation inhibitor (e.g., cycloheximide at 100 µg/mL) to the media and incubate for a short period (e.g., 1 minute) to arrest the ribosomes.

-

-

Cell Lysis and Nuclease Digestion:

-

Rapidly harvest and lyse the cells in a polysome lysis buffer.

-

Treat the lysate with RNase I to digest unprotected mRNA. The optimal concentration of RNase I needs to be determined empirically.

-

-

Ribosome Monosome Isolation:

-

Load the digested lysate onto a sucrose density gradient (e.g., 10-50%) and centrifuge at high speed.

-

Fractionate the gradient and monitor the absorbance at 260 nm to identify the monosome peak.

-

Collect the fractions corresponding to the 80S monosomes.

-

-

RNA Extraction and RPF Purification:

-

Extract the RNA from the monosome fractions.

-

Run the RNA on a denaturing polyacrylamide gel and excise the gel region corresponding to the RPFs (typically 28-30 nucleotides in length).

-

Elute the RPFs from the gel slices.

-

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to generate cDNA.

-

Circularize the cDNA and then amplify by PCR to generate a sequencing library.

-

Sequence the library on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Trim adapter sequences from the raw sequencing reads.

-

Align the reads to a reference genome or transcriptome.

-

Analyze the distribution of ribosome footprints along transcripts to identify changes in translation initiation, elongation, and ribosome pausing in response to this compound.

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native state.

Principle: A purified ribosome-Verrucarin J complex is rapidly frozen in a thin layer of vitreous ice. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. A large number of 2D projection images of individual ribosome particles are collected and then computationally reconstructed to generate a 3D density map of the complex.[11][17]

Protocol:

-

Preparation of the Ribosome-Verrucarin J Complex:

-

Purify eukaryotic ribosomes (e.g., from yeast or rabbit reticulocytes).

-

Incubate the purified ribosomes with an excess of this compound to ensure saturation of the binding site.

-

-

Grid Preparation:

-

Apply a small volume (3-4 µL) of the ribosome-Verrucarin J complex to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).

-

Blot the grid with filter paper to create a thin film of the sample.

-

Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

-

-

Data Collection:

-

Transfer the frozen grid to a cryo-electron microscope.

-

Collect a large dataset of high-resolution images of the ribosome particles at different orientations.

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction on the raw image frames.

-

Estimate the contrast transfer function (CTF) for each image.

-

Pick individual ribosome particles from the micrographs.

-

Perform 2D classification to remove junk particles and group similar views.

-

Generate an initial 3D model.

-

Perform 3D classification and refinement to obtain a high-resolution 3D density map.

-

-

Model Building and Analysis:

-

Dock the atomic structures of the ribosome and a model of this compound into the cryo-EM density map.

-

Refine the atomic model to fit the density map.

-

Analyze the refined structure to identify the precise binding site and interactions of this compound with the ribosome.

-

Structure-Activity Relationship

The toxicity of trichothecenes is highly dependent on their chemical structure.[18] For macrocyclic trichothecenes like this compound, the macrocyclic ring significantly enhances their inhibitory activity compared to simple trichothecenes.[4][5] This is attributed to the additional interactions the macrocycle makes with the ribosome, leading to a higher binding affinity.

Key structural features influencing the activity of this compound and related compounds include:

-

The 12,13-epoxy ring: Essential for toxicity. Its removal leads to a significant loss of activity.[18]

-

The C9-C10 double bond: Also crucial for inhibitory function.[18]

-

The macrocyclic ester ring: Links C4 and C15, increasing the binding affinity and potency.[4][18]

-

Substituents on the trichothecene core: The presence and nature of functional groups at various positions can modulate the binding affinity and specificity for different stages of translation.[6]

Conclusion

This compound is a potent inhibitor of eukaryotic protein synthesis that targets the peptidyl transferase center of the 60S ribosomal subunit. Its macrocyclic structure confers high-affinity binding, leading to a strong blockade of translation, primarily at the elongation stage. While specific quantitative data for this compound remains to be fully elucidated in the public literature, comparative studies with related compounds highlight its significant cytotoxicity. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate details of this compound's mechanism of action, which will be instrumental in both understanding its toxicological properties and exploring its potential as a therapeutic agent. Further research is warranted to determine precise binding kinetics and to obtain high-resolution structures of the this compound-ribosome complex to facilitate structure-based drug design.

References

- 1. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. mdpi.com [mdpi.com]

- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 17. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Biosynthetic Pathway of Verrucarin J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Verrucarin J is a potent macrocyclic trichothecene, a class of mycotoxins produced by various fungal species, including those from the genera Stachybotrys, Myrothecium, and Paramyrothecium.[1][2] As a Type D trichothecene, its complex structure features a sesquiterpenoid-derived tricyclic core known as 12,13-epoxytrichothec-9-ene (EPT), which is fused to a polyketide-derived macrocyclic ester ring.[3] This intricate architecture is the result of a complex and fascinating biosynthetic pathway that merges two major streams of secondary metabolism. Understanding this pathway is critical for controlling toxigenic fungal growth, detoxifying contaminated materials, and exploring the potential of these molecules as scaffolds for drug development.

This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, summarizing the key enzymatic steps, the genes that encode them, available quantitative data, and detailed experimental protocols for key analytical and molecular biology techniques.

Overview of the Biosynthetic Pathway

The construction of this compound is a multi-stage process that begins with the synthesis of the core trichothecene skeleton, followed by the formation and attachment of a polyketide chain, which is then cyclized to form the characteristic macrocycle. The final step involves a key oxidative modification of a precursor molecule, Roridin E. The pathway can be conceptually divided into three major parts:

-

Formation of the 12,13-Epoxytrichothec-9-ene (EPT) Core: This is the common pathway for all trichothecenes, starting from the primary metabolite farnesyl pyrophosphate (FPP).

-

Assembly of the Macrocyclic Ring: This stage involves the synthesis of a polyketide chain and its esterification to the EPT core at positions C-4 and C-15, a defining feature of Type D trichothecenes.

-

Final Tailoring to this compound: A late-stage oxidation of the precursor Roridin E yields the final this compound molecule.

Detailed Biosynthetic Steps

Part 1: Synthesis of the Trichothecene Core (EPT)

The biosynthesis of all trichothecenes originates from the isoprenoid pathway.[2]

-

Cyclization of FPP: The pathway initiates with the cyclization of farnesyl pyrophosphate (FPP) to form the bicyclic sesquiterpene, trichodiene. This reaction is catalyzed by trichodiene synthase , the enzyme encoded by the Tri5 gene.[4][5] This is the first committed step in trichothecene biosynthesis.

-

Oxygenation of Trichodiene: The trichodiene molecule then undergoes a series of four consecutive oxygenation reactions catalyzed by a single multifunctional cytochrome P450 monooxygenase, encoded by the Tri4 gene.[5] In fungi that produce macrocyclic trichothecenes like Myrothecium, the Tri4 homolog adds three oxygen atoms to form isotrichodiol (hydroxyl groups at C-2 and C-11, and the C-12,13 epoxide).[3]

-

Formation of EPT: Isotrichodiol undergoes non-enzymatic isomerization and cyclization, which involves the loss of a hydroxyl group, to form the stable tricyclic core structure, 12,13-epoxytrichothec-9-ene (EPT).[3][6]

Part 2: Formation of the Macrocyclic Precursor, Roridin E

Unlike simple trichothecenes, the biosynthesis of this compound requires the construction of a macrocyclic ring that links the C-4 and C-15 positions of the EPT core.[3][7]

-

Hydroxylation of EPT: The EPT core is first hydroxylated at the C-4 position. This reaction is catalyzed by a cytochrome P450 monooxygenase encoded by the Tri22 gene.[8] The resulting intermediate is trichodermol.

-

Polyketide Chain Synthesis: A linear polyketide chain is synthesized by a dedicated polyketide synthase (PKS) , which is encoded by the Tri17 gene.[6][8]

-

Esterification and Cyclization: The polyketide chain is attached to the trichodermol core. This process involves multiple acyltransferases. The Tri3 -encoded acyltransferase is required for esterification.[8] Recent research has identified a gene, Tri24, that is specific to macrocyclic trichothecene biosynthesis and is required for the 15-O-acylation of the EPT-derived intermediate, a critical step in forming the macrocyclic ring.[8] The process ultimately leads to the formation of Roridin E, a stable macrocyclic trichothecene that serves as a direct precursor to this compound.

Part 3: Final Conversion to this compound

The terminal step in the pathway is the specific modification of the Roridin E macrocycle.

-

Oxygenation of Roridin E: this compound is generated through the oxygenation of the C2-side chain at the C-6′ position of Roridin E.[9] While this conversion has been proposed based on structural relationships, the specific oxygenase or hydrolase enzyme responsible for this final tailoring step has not yet been fully characterized.

Quantitative Data on Production

While specific enzyme kinetic data for the this compound pathway is scarce in the literature, several studies have quantified the production of this compound and its precursors under various culture conditions. This data is essential for understanding the regulation of the biosynthetic pathway and for optimizing production for research purposes.

Table 1: Production of this compound and Related Mycotoxins by S. chartarum under Varied Nitrogen Sources

| Strain | Nitrogen Source (250 mg N/L) | Roridin E (ng/cm²) | Roridin L-2 (ng/cm²) | This compound (ng/cm²) | Satratoxin G (ng/cm²) | Satratoxin H (ng/cm²) | Satratoxin F (ng/cm²) |

| ATCC 34916 | NaNO₃ | 16.2 | 1.6 | 1.4 | 11.5 | 11.0 | 0.9 |

| NH₄NO₃ | 12.0 | 1.3 | 1.1 | 8.8 | 8.4 | 0.7 | |

| NH₄Cl | 10.1 | 1.1 | 0.9 | 7.3 | 7.1 | 0.6 | |

| IBT 40293 | NaNO₃ | 12.5 | 1.5 | 1.2 | 8.8 | 8.7 | 0.7 |

| NH₄NO₃ | 10.2 | 1.2 | 1.0 | 7.4 | 7.3 | 0.6 | |

| NH₄Cl | 7.8 | 1.0 | 0.8 | 5.8 | 5.7 | 0.5 | |

| DSM 114129 | NaNO₃ | 1.6 | 0.2 | 0.1 | 1.1 | 1.1 | 0.1 |

| NH₄NO₃ | 1.2 | 0.1 | 0.1 | 0.8 | 0.8 | <0.1 | |

| NH₄Cl | 0.9 | 0.1 | <0.1 | 0.6 | 0.6 | <0.1 |

Data summarized from a study on S. chartarum grown on a chemically defined medium (AMM). Concentrations are normalized to the area of the respective colonies.[10]

Table 2: Production of Verrucarin A and Roridin E by M. verrucaria under Varied Temperature and CO₂

| Temperature (°C) | CO₂ Level (mg/m³) | Verrucarin A (ng/g) | Roridin E (ng/g) |

| 14-18 | 775-870 | 1.21 | 1.76 |

| 14-18 | 1550-1650 | 1.35 | 2.11 |

| 22-26 | 775-870 | 2.54 | 4.02 |

| 22-26 | 1550-1650 | 3.12 | 5.89 |

| 26-30 | 775-870 | 10.23 | 25.43 |

| 26-30 | 1550-1650 | 18.59 | 49.62 |

| 30-34 | 775-870 | 15.33 | 38.11 |

| 30-34 | 1550-1650 | 22.87 | 55.21 |

Data from a study on M. verrucaria inoculated on spinach, demonstrating the influence of environmental factors on macrocyclic trichothecene biosynthesis.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Protocol 1: Quantification of Macrocyclic Trichothecenes by LC-MS/MS

This protocol describes a general method for the extraction, cleanup, and quantification of this compound and related compounds from a fungal culture or contaminated material.

A. Sample Extraction:

-

Homogenize a known quantity (e.g., 5 g) of the sample material (e.g., fungal culture on rice, wallpaper).

-

Add 20 mL of an extraction solvent (e.g., 84% aqueous acetonitrile with 1% formic acid).[8]

-

Vortex vigorously for 1-2 minutes, then sonicate for 30 minutes.

-

Centrifuge the mixture at high speed (e.g., 9,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

B. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a defined volume (e.g., 4 mL) of the extract into a d-SPE tube containing 600 mg MgSO₄, 200 mg C₁₈, and 400 mg PSA (primary-secondary amine).[8]

-

Vortex immediately for 1 minute to ensure thorough mixing.

-

Centrifuge at 9,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitute the dried residue in 0.5 mL of a suitable injection solvent (e.g., 0.1% formic acid in water/methanol 50:50 v/v).

-

Filter the final extract through a 0.22 µm syringe filter before analysis.[8]

C. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.

-

Gradient: A suitable gradient to separate the analytes (e.g., start at 10% B, ramp to 95% B over 10 minutes, hold for 3 minutes, then re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes may be used.[8]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Key Parameters: Optimize ion spray voltage, source temperature (e.g., 550°C), and gas pressures (curtain, nebulizer, collision gas).[8]

-

MRM Transitions: Determine specific precursor-to-product ion transitions for each target analyte (e.g., this compound, Roridin E) using authentic standards.

-

Protocol 2: Gene Disruption in Filamentous Fungi via Protoplast Transformation

This protocol provides a representative method for creating knockout mutants (e.g., Δtri24) to study gene function, adapted from methodologies for Fusarium.[11][12]

A. Construction of Gene Knockout Cassette:

-

Using PCR, amplify ~1 kb fragments corresponding to the 5' and 3' flanking regions of the target gene (e.g., Tri24) from fungal genomic DNA.

-

Amplify a selectable marker cassette, such as the hygromycin B phosphotransferase gene (hph), which confers resistance to hygromycin.

-

Using fusion PCR or restriction-ligation cloning, assemble the final knockout cassette in the order: 5' Flank - hph Marker - 3' Flank. This construct will replace the native gene via homologous recombination.

B. Protoplast Preparation:

-

Inoculate the fungal strain into 50 mL of potato dextrose broth (PDB) and grow for 20-24 hours at 28°C.

-

Harvest the young mycelia by filtration and wash with a protoplasting buffer (e.g., 1.2 M MgSO₄).

-

Resuspend the mycelia in protoplasting buffer containing a cell wall-degrading enzyme cocktail (e.g., Lysing Enzymes from Trichoderma harzianum, Driselase).

-

Incubate with gentle shaking (80 rpm) for 2-4 hours at 30°C, periodically checking for protoplast formation under a microscope.

-

Separate protoplasts from mycelial debris by filtering through sterile miracloth or glass wool.

-

Pellet the protoplasts by gentle centrifugation (e.g., 1,500 x g for 5 min), wash twice with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂), and resuspend in STC buffer to a final concentration of 1 x 10⁸ protoplasts/mL.

C. PEG-Mediated Transformation:

-

To 100 µL of the protoplast suspension, add 5-10 µg of the linear gene knockout cassette DNA.

-

Incubate on ice for 20 minutes.

-

Add 1 mL of PEG solution (e.g., 30% PEG 4000 in STC buffer) and mix gently. Incubate at room temperature for 15-20 minutes.

-

Plate the transformation mixture onto regeneration agar (e.g., complete medium with 1.2 M sorbitol) containing the appropriate selective agent (e.g., 150 µg/mL hygromycin B).

-

Incubate plates at 28°C for 4-7 days until resistant colonies appear.

D. Screening and Confirmation of Mutants:

-

Isolate individual transformants onto fresh selective plates.

-

Perform genomic DNA extraction from putative mutants and the wild-type strain.

-

Confirm successful gene replacement using PCR with primers designed to bind outside the flanking regions and within the hph marker. The resulting PCR product size will differ between the wild-type and the knockout mutant.

-

Further confirmation can be achieved via Southern blotting or whole-genome sequencing.[11]

Protocol 3: In Vitro Trichodiene Synthase (Tri5) Enzyme Assay

This protocol outlines a method to measure the activity of the first committed enzyme in the pathway.

A. Enzyme Source:

-

Clone the Tri5 gene into an expression vector (e.g., pET-28a for E. coli) to produce a recombinant, tagged protein (e.g., 6xHis-Tri5).

-

Express the protein in a suitable E. coli strain (e.g., BL21(DE3)) via IPTG induction.

-

Purify the recombinant Tri5 protein using affinity chromatography (e.g., Ni-NTA resin).

B. Enzymatic Reaction:

-

Prepare a reaction mixture in a total volume of 100 µL containing:

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂).

-

Farnesyl Pyrophosphate (FPP) substrate (e.g., 10 µM).

-

Purified recombinant Tri5 enzyme (e.g., 15 nM).[6]

-

-

Incubate the reaction at 30°C for a set period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of an organic solvent like ethyl acetate or hexane, which also serves to extract the trichodiene product.

C. Product Detection and Quantification:

-

Pyrophosphate Detection (Indirect): A common method is to quantify the pyrophosphate (PPi) released during the reaction.[6]

-

Use a commercial kit (e.g., PPiLight™) where PPi is used to generate ATP, which is then measured via a luciferase-luciferin reaction. The resulting luminescence is proportional to Tri5 activity.

-

-

Trichodiene Detection (Direct):

-

Separate the organic layer from the stopped reaction.

-

Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify the trichodiene peak based on its retention time and mass spectrum compared to an authentic standard. Quantify using a calibration curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. uniprot.org [uniprot.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 7. agilent.com [agilent.com]

- 8. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Verrucarin J from Stachybotrys chartarum: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Potent Macrocyclic Trichothecene Mycotoxin

Abstract

Verrucarin J, a member of the type D macrocyclic trichothecene mycotoxins, is a secondary metabolite produced by the fungus Stachybotrys chartarum. This fungus is frequently found in water-damaged buildings and agricultural commodities, posing a significant health risk to humans and animals. This compound exhibits potent cytotoxic, pro-apoptotic, and immunomodulatory activities, primarily through the inhibition of eukaryotic protein synthesis. Its complex chemical structure and profound biological effects have made it a subject of interest for toxicological studies and as a potential scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its biosynthesis by S. chartarum, its chemical properties, molecular mechanisms of action, and detailed experimental protocols for its production, purification, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Stachybotrys chartarum, commonly known as "black mold," is a cellulolytic fungus notorious for its production of a diverse array of mycotoxins. Among these, the macrocyclic trichothecenes, including this compound, are of particular concern due to their high toxicity.[1][2] Exposure to this compound can occur through inhalation of contaminated airborne spores, ingestion of contaminated food, or dermal contact.[2][3] The toxicity of this compound is attributed to its ability to disrupt fundamental cellular processes, leading to a range of adverse health effects.[2] This guide delves into the technical aspects of this compound, providing a foundation for further research and potential therapeutic applications.

Chemical Properties of this compound

This compound is a complex sesquiterpenoid characterized by a tetracyclic 12,13-epoxytrichothec-9-ene (EPT) core structure linked to a macrocyclic ester ring. This macrocyclic ring is a key determinant of its high biological activity.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₂O₈ | [5] |

| Molecular Weight | 484.5 g/mol | [5] |

| IUPAC Name | (1R,3R,8R,12E,18E,20Z,24R,25S,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.0³,⁸.0⁸,²⁵]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione | [5] |

| CAS Number | 4643-58-7 | [5] |

| Class | Macrocyclic Trichothecene (Type D) | [1] |

Biosynthesis of this compound in Stachybotrys chartarum

The biosynthesis of this compound, like other trichothecenes, originates from the mevalonate pathway, with farnesyl pyrophosphate (FPP) serving as the initial precursor.[6] The subsequent enzymatic steps are orchestrated by a cluster of genes, in the case of macrocyclic trichothecenes in S. chartarum, referred to as the satratoxin (sat) gene cluster.[3][7] While the complete enzymatic cascade for this compound is not fully elucidated, a proposed general pathway for macrocyclic trichothecenes involves several key transformations.

The initial steps involve the cyclization of FPP to trichodiene, catalyzed by trichodiene synthase (encoded by a Tri5 homolog).[8] This is followed by a series of oxygenation reactions mediated by cytochrome P450 monooxygenases (encoded by genes like Tri4) to form the characteristic EPT core.[8][9] The subsequent formation of the macrocyclic ring is a complex process involving polyketide synthases (PKS) and other enzymes encoded within the sat gene cluster to synthesize the dicarboxylic acid chain, which is then esterified to the EPT core at positions C-4 and C-15.[4]

Caption: Proposed biosynthetic pathway of this compound.

Molecular Mechanism of Action

The primary molecular target of this compound is the eukaryotic ribosome. By binding to the peptidyl transferase center on the 60S ribosomal subunit, it potently inhibits protein synthesis at the initiation, elongation, and termination stages.[1][9] This disruption of protein synthesis triggers a cascade of downstream cellular events, collectively known as the ribotoxic stress response.[10]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death.[2] While direct studies on this compound are limited, research on the closely related Verrucarin A provides significant insights. Verrucarin A has been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.[11][12] Key events include the cleavage of poly (ADP-ribose) polymerase (PARP-1) and the activation of caspases-3, -8, and -9.[11] It also modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[13]

Modulation of Signaling Pathways

The ribotoxic stress induced by this compound leads to the activation of several intracellular signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways. While specific data for this compound is sparse, studies on Verrucarin A have demonstrated the activation of p38 MAPK and JNK, and the inhibition of ERK1/2 phosphorylation.[6] This modulation of MAPK signaling is often mediated by an increase in reactive oxygen species (ROS). Furthermore, Verrucarin A has been shown to inhibit the pro-survival Akt/NF-κB/mTOR signaling pathway, further contributing to its pro-apoptotic effects.[11][12]

References

- 1. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. researchgate.net [researchgate.net]

- 4. Evolution of structural diversity of trichothecenes, a family of toxins produced by plant pathogenic and entomopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Evolution of the Satratoxin and Atranone Gene Clusters of Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Trichothecene - Wikipedia [en.wikipedia.org]

- 10. Some cultural conditions that control production of this compound, a cytotoxic metabolite of Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Verrucarin A alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Verrucarin J: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarin J is a macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungi, most notably Stachybotrys chartarum (black mold).[1][2] As a member of the trichothecene family, this compound is a potent inhibitor of protein synthesis in eukaryotic cells, leading to a cascade of cellular events that culminate in apoptosis (programmed cell death).[3][4] This property has garnered significant interest in its potential as an anticancer agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule characterized by a tetracyclic sesquiterpenoid core structure containing a 12,13-epoxy ring, which is crucial for its biological activity.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₂O₈ | [3] |

| Molecular Weight | 484.54 g/mol | [3] |

| CAS Number | 4643-58-7 | [3] |

| Appearance | White powder | [5] |

| Boiling Point (Predicted) | 735.4 ± 60.0 °C | [5] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [5] |

| Solubility | Trichothecenes are generally lipophilic, indicating good solubility in organic solvents such as DMSO, ethanol, and chloroform, and poor solubility in water.[2] Specific quantitative data for this compound is not readily available. | |

| Synonyms | Muconomycin B | [3] |

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound, like other trichothecenes, is the inhibition of protein synthesis. It achieves this by binding to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center.[2][3] This disruption of translation triggers a cellular stress response known as the "ribotoxic stress response."

The ribotoxic stress response initiates a signaling cascade that involves the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[6] The sustained activation of these pathways, particularly p38 and JNK, is a key driver of the pro-apoptotic effects of this compound.

The induction of apoptosis by this compound proceeds through the intrinsic mitochondrial pathway. This is characterized by:

-

Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS.

-

Alteration of Bcl-2 Family Proteins: An imbalance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

-

Loss of Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane is compromised.

-

Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.

-

Caspase Activation: A cascade of caspase activation (including caspase-9 and caspase-3) is initiated, leading to the execution of apoptosis.

Furthermore, studies on the related compound Verrucarin A have shown that it can inhibit the pro-survival Akt/NF-κB/mTOR signaling pathway, suggesting a multi-faceted approach to inducing cancer cell death.[5]

Cytotoxicity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key measure of its potency.

Table 2: IC₅₀ Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Exposure Time | Source |

| A549 | Lung Carcinoma | ~10 | 48 h | [7] |

| H1793 | Lung Carcinoma | ~20 | 48 h | [7] |

| HCT 116 | Colorectal Carcinoma | 300 | 24 h | [7] |

| SW-620 | Colorectal Carcinoma | 300 | 24 h | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][8]

Protocol for MTT Assay with this compound on HeLa Cells

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture at 37°C for 24 hours.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO diluted in medium) and a medium-only control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[6]

-

Formazan Crystal Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Protocol for Annexin V/PI Apoptosis Assay in Jurkat Cells Treated with this compound

-

Cell Treatment: Seed Jurkat cells at an appropriate density and treat with this compound at the desired concentrations for the specified time. Include an untreated control.

-

Cell Harvesting: Collect the cells by centrifugation.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[11]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[11]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10][11]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[11] Annexin V-FITC is detected in the green channel (FL1) and PI in the red channel (FL2 or FL3).

Analysis of MAPK Activation by Western Blotting

Western blotting is used to detect the phosphorylation (activation) of specific proteins in a signaling pathway.[12][13]

Protocol for Western Blot Analysis of p38 MAPK Phosphorylation

-

Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total p38 MAPK.

Conclusion

This compound is a potent mycotoxin with significant cytotoxic and pro-apoptotic properties. Its ability to inhibit protein synthesis and activate the ribotoxic stress response, leading to MAPK-mediated apoptosis, makes it a compound of interest for further investigation in the context of cancer drug development. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted biological activities of this compound and to further elucidate its therapeutic potential. As with all potent toxins, appropriate safety precautions should be taken when handling this compound.

References

- 1. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 4643-58-7 [amp.chemicalbook.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of Verrucarin J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro toxicological data for Verrucarin J is limited in publicly available scientific literature. This guide summarizes the known toxicological profile of macrocyclic trichothecenes, with a significant focus on Verrucarin A, a closely related and extensively studied compound. The information presented for Verrucarin A serves as a primary surrogate to infer the potential toxicological characteristics of this compound.

Introduction

This compound is a macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungi, most notably Stachybotrys chartarum (black mold).[1][2] Trichothecenes are potent inhibitors of protein synthesis in eukaryotic cells, which is a primary mechanism of their toxicity.[3] They are known to induce a ribotoxic stress response, leading to a cascade of cellular events including apoptosis, cell cycle arrest, and inflammation.[3][4] Due to their cytotoxic nature, there is significant interest in understanding their mechanisms of action for both toxicological assessment and potential therapeutic applications. This document provides a comprehensive overview of the in vitro toxicological profile of this compound, drawing heavily on data from the closely related Verrucarin A.

Cytotoxicity

The cytotoxicity of trichothecenes is a hallmark of their toxicological profile. This is primarily attributed to their ability to bind to the 60S ribosomal subunit, inhibiting protein synthesis.[3] The macrocyclic structure of compounds like this compound is associated with particularly high potency.[5]

Quantitative Cytotoxicity Data (Verrucarin A)

Due to the lack of specific IC50 values for this compound in the reviewed literature, the following table summarizes the 50% inhibitory concentration (IC50) values for Verrucarin A in various cancer cell lines. These values highlight its potent cytotoxic activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LNCaP | Prostate Cancer | Data not specified | [4] |

| PC-3 | Prostate Cancer | Data not specified | [4] |

Note: While specific nanomolar concentrations for LNCaP and PC-3 cells were not provided in the abstract, the study emphasizes that Verrucarin A "strongly inhibited the proliferation" of these cell lines.[4]

Induction of Apoptosis

A significant mechanism of trichothecene-induced cell death is the induction of apoptosis, or programmed cell death. This process is tightly regulated and involves the activation of a cascade of caspases.

Key Apoptotic Events Induced by Verrucarin A:

-

Caspase Activation: Studies on Verrucarin A demonstrate the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspase-3.[4]

-

PARP Cleavage: Activation of caspase-3 leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.[4]

-

Bcl-2 Family Protein Modulation: Verrucarin A has been shown to alter the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. This includes the inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and potential modulation of pro-apoptotic proteins such as Bax and Bak.[4]

Genotoxicity

Further research using assays such as the Comet assay or micronucleus test would be necessary to fully elucidate the genotoxic profile of this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, Verrucarin A has been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. Specifically, Verrucarin A induces a G2/M phase arrest in prostate cancer cells.[4] This is associated with the inhibition of key cell cycle regulatory proteins, including:[4]

-

Cyclin D and Cyclin E

-

Cyclin-dependent kinases (CDKs): cdk2, cdk4, and cdk6

-

Induction of CDK inhibitors: WAF1/21 and KIP1/27

Signaling Pathways

The toxicity of Verrucarin A is mediated by its influence on several critical intracellular signaling pathways. Understanding these pathways provides insight into the molecular mechanisms of its action.

Akt/NF-κB/mTOR Signaling Pathway

Verrucarin A has been demonstrated to inhibit the pro-survival Akt/NF-κB/mTOR signaling pathway in prostate cancer cells.[4] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. Down-regulation of phosphorylated Akt (p-AKT), nuclear factor kappa B (NF-κB) (p65), and phosphorylated mammalian target of rapamycin (p-mTOR) contributes to the anti-proliferative and pro-apoptotic effects of Verrucarin A.[4]

Caption: Inhibition of the Akt/NF-κB/mTOR pathway by Verrucarin A.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols for key in vitro assays relevant to the toxicological assessment of compounds like this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or the test compound) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).[6][7][8]

Protocol:

-

Seed cells and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Caption: Experimental workflow for apoptosis detection by flow cytometry.

Genotoxicity Assay (Comet Assay)

Principle: The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage in individual cells.[9][10][11] Damaged DNA, under electrophoresis, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Protocol:

-

Treat cells with this compound for a specified duration.

-

Embed the harvested cells in a low-melting-point agarose gel on a microscope slide.

-

Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.

-

Subject the slides to electrophoresis in an alkaline or neutral buffer.

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualize the comets using a fluorescence microscope and analyze the images with appropriate software to quantify DNA damage (e.g., tail length, % DNA in the tail).

Conclusion

The in vitro toxicological profile of macrocyclic trichothecenes, exemplified by Verrucarin A, reveals them to be potent cytotoxic agents that induce apoptosis and cell cycle arrest in cancer cells. Their mechanism of action involves the inhibition of protein synthesis and the modulation of critical signaling pathways such as the Akt/NF-κB/mTOR pathway. While direct and extensive data for this compound is currently lacking, it is reasonable to hypothesize a similar toxicological profile due to its structural similarity to Verrucarin A. Further research is imperative to specifically characterize the in vitro and in vivo toxicology of this compound to fully understand its potential risks and any therapeutic potential.

References

- 1. Updated Review of the Toxicity of Selected Fusarium Toxins and Their Modified Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Current and Future Experimental Strategies for Structural Analysis of Trichothecene Mycotoxins-A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trichothecenes: structure-toxic activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

Verrucarin J: A Technical Guide to its Inhibition of Eukaryotic Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucarin J, a macrocyclic trichothecene mycotoxin produced by fungi of the Myrothecium genus, is a potent inhibitor of eukaryotic protein synthesis. This document provides a comprehensive technical overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it perturbs. By binding to the peptidyl transferase center of the 60S ribosomal subunit, this compound primarily obstructs the initiation phase of translation, leading to a cascade of cellular stress responses, including the activation of mitogen-activated protein kinases (MAPKs) and the induction of apoptosis. This guide is intended to serve as a valuable resource for researchers investigating ribosome-targeting agents and for professionals in the field of drug development exploring novel therapeutic scaffolds.

Mechanism of Action

This compound, like other members of the trichothecene family, exerts its cytotoxic effects by directly targeting the eukaryotic ribosome.[1][2][3] The primary molecular target is the peptidyl transferase center (PTC) on the large ribosomal subunit (60S), a critical hub for peptide bond formation.[1][4] By binding to the A-site within the PTC, this compound interferes with the accommodation of aminoacyl-tRNA, thereby potently inhibiting the initiation stage of protein synthesis.[5] This disruption of translation initiation leads to the rapid breakdown of polysomes.[5]

The inhibition of protein synthesis by this compound triggers a cellular stress signaling cascade known as the ribotoxic stress response.[2][3] This response is characterized by the activation of several key mitogen-activated protein kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK).[6][7] Activation of these stress kinases can, in turn, lead to the induction of apoptosis (programmed cell death), a crucial mechanism in its cytotoxic activity against cancer cells.[1]

Quantitative Inhibition Data

This compound exhibits potent cytotoxic activity against a range of eukaryotic cell lines. While direct IC50 values for the inhibition of protein synthesis are not widely reported specifically for this compound, its cytotoxicity is a direct consequence of this inhibition. The following table summarizes the reported cytotoxic concentrations for this compound.

| Cell Line(s) | Assay Type | Parameter Measured | Value Range | Reference |

| Four mammalian cell lines | Proliferation Assay | IC50 | 1-35 nM | [8] |

| Human promyelocytic leukemia (HL-60) | Cytotoxicity Assay | Strong Cytotoxicity | Not specified | [6] |

| Murine leukemia (L1210) | Cytotoxicity Assay | Strong Cytotoxicity | Not specified | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on eukaryotic protein synthesis.

In Vitro Translation Assay for IC50 Determination

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on protein synthesis using a commercially available rabbit reticulocyte lysate in vitro translation system.

Materials:

-

Rabbit Reticulocyte Lysate in vitro Translation Kit

-

This compound stock solution (in DMSO)

-

Luciferase reporter mRNA

-

Luciferase assay reagent

-

96-well microplate, luminometer-compatible

-

Nuclease-free water

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in nuclease-free water to the final desired concentrations, ensuring the final DMSO concentration in the assay does not exceed 1%.

-

Set up Translation Reactions: In a 96-well plate, assemble the in vitro translation reactions according to the manufacturer's instructions. Typically, this involves combining the reticulocyte lysate, amino acid mixture, and reaction buffer.

-

Add this compound: Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO and water) and a positive control (a known protein synthesis inhibitor like cycloheximide).

-

Initiate Translation: Add the luciferase reporter mRNA to each well to start the translation reaction.

-

Incubation: Incubate the plate at 30°C for 90 minutes.

-

Measure Luciferase Activity: Add the luciferase assay reagent to each well and measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the percentage of inhibition of luciferase activity against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that causes a 50% reduction in luciferase activity.

Polysome Profiling

This protocol outlines the procedure for analyzing the effect of this compound on the polysome profile of a chosen cell line (e.g., HeLa cells) to distinguish between inhibition of translation initiation and elongation.

Materials:

-

HeLa cells

-

This compound

-

Cycloheximide

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/mL cycloheximide, RNase inhibitor)

-

Sucrose solutions (10% and 50% in lysis buffer without Triton X-100)

-

Ultracentrifuge with a swing-out rotor

-

Gradient maker

-

Fraction collector with a UV monitor (254 nm)

Procedure:

-

Cell Treatment: Treat HeLa cells with this compound at a desired concentration for a specified time. Include an untreated control.

-

Cell Harvest: 10 minutes before harvesting, add cycloheximide (100 µg/mL) to the culture medium to arrest translating ribosomes on the mRNA.

-

Cell Lysis: Wash the cells with ice-cold PBS containing cycloheximide. Lyse the cells in ice-cold lysis buffer.

-

Prepare Sucrose Gradients: Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes using a gradient maker.

-

Load Lysate: Carefully layer the cell lysate onto the top of the sucrose gradient.

-

Ultracentrifugation: Centrifuge the gradients at high speed (e.g., 39,000 rpm) for 2-3 hours at 4°C.

-

Fractionation and Analysis: Fractionate the gradient from top to bottom using a fraction collector while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes. A decrease in the polysome peaks and an increase in the 80S monosome peak in this compound-treated cells would indicate an inhibition of translation initiation.

Ribosome Profiling

This advanced technique provides a high-resolution snapshot of ribosome positions on mRNAs, allowing for a detailed investigation of this compound's impact on translation.

Materials:

-

Cell line of interest

-

This compound

-

Cycloheximide

-

Lysis buffer (as for polysome profiling)

-

RNase I

-

Sucrose cushion (e.g., 1 M sucrose in lysis buffer)

-

RNA purification kit

-

Library preparation kit for next-generation sequencing

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and lyse as described for polysome profiling.

-

Nuclease Digestion: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Isolate Ribosome-Protected Fragments (RPFs): Layer the digested lysate onto a sucrose cushion and ultracentrifuge to pellet the ribosomes and the RPFs.

-

RNA Extraction: Extract the RNA from the ribosome pellet.

-

Size Selection: Isolate the RPFs (typically 28-30 nucleotides in length) by size-exclusion chromatography or gel electrophoresis.

-

Library Preparation and Sequencing: Prepare a cDNA library from the isolated RPFs and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference transcriptome. The density of reads along the coding sequences will reveal the positions of ribosomes. An accumulation of ribosome footprints at the start codon of transcripts would provide strong evidence for this compound's role as an initiation inhibitor.

Visualization of Cellular Pathways

Experimental Workflow for Characterizing this compound

The following diagram illustrates the general workflow for characterizing the mechanism of a protein synthesis inhibitor like this compound.

Caption: Workflow for characterizing this compound's inhibitory effects.

Signaling Pathway of Verrucarin-Induced Ribotoxic Stress Response

This diagram depicts the signaling cascade initiated by this compound's binding to the ribosome, leading to the activation of stress-activated protein kinases and apoptosis. Note that some elements of this pathway are inferred from studies on the closely related Verrucarin A.

Caption: Verrucarin-induced ribotoxic stress and apoptotic signaling.

Conclusion

This compound is a potent inhibitor of eukaryotic protein synthesis with a clear mechanism of action involving the targeting of the ribosomal peptidyl transferase center. Its ability to induce the ribotoxic stress response and subsequent apoptosis makes it a compound of significant interest for both basic research into the mechanisms of translation and for the development of novel therapeutics, particularly in the field of oncology. The experimental protocols and pathway visualizations provided in this guide offer a framework for the further investigation and potential exploitation of this compound's biological activities. Further research is warranted to delineate the precise quantitative aspects of its inhibitory profile and to fully elucidate the downstream signaling consequences of its interaction with the ribosome in various cellular contexts.

References

- 1. This compound - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. This compound | C27H32O8 | CID 12444784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. toxno.com.au [toxno.com.au]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Verrucarin A Inhibition of MAP Kinase Activation in a PMA-stimulated Promyelocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytotoxicity and mammalian cytotoxicity of macrocyclic trichothecene mycotoxins from Myrothecium verrucaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Verrucarin J Mycotoxin: A Technical Guide to its Discovery, History, and Biological Activity

Introduction

Verrucarin J is a potent macrocyclic trichothecene mycotoxin belonging to the type D group.[1] It is a secondary metabolite produced by various fungal species, most notably Stachybotrys chartarum (black mold) and fungi of the Myrothecium genus.[1][2] Also known by its synonym Muconomycin B, this compound is a significant concern in indoor environments with water damage, where the growth of these molds can lead to human exposure through inhalation, ingestion, or dermal contact.[2] This technical guide provides an in-depth overview of the discovery, history, chemical properties, and biological activity of this compound, with a focus on its mechanism of action and relevant experimental protocols for researchers, scientists, and drug development professionals.

Discovery and History

The history of this compound is intertwined with the broader research into trichothecene mycotoxins. The initial discovery can be traced back to 1965 with the isolation and characterization of a biologically active compound named Muconomycin B . Further research and structural elucidation studies later identified Muconomycin B as being identical to this compound.

The structural characterization of this compound and other related macrocyclic trichothecenes was made possible through the application of advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods were instrumental in determining the complex tricyclic core structure and the macrocyclic ester linkage that characterizes Type D trichothecenes.

Chemical and Physical Properties

This compound is a lipophilic molecule with a low molecular weight, which facilitates its absorption through the skin, gut, and pulmonary mucosa.[3]

| Property | Value |

| Chemical Formula | C₂₇H₃₂O₈ |

| Molecular Weight | 484.5 g/mol [4] |

| CAS Number | 4643-58-7[4] |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |

Fungal Producers and Biosynthesis